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Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent research compounds, MF-094 and
ST-539, which are selective inhibitors of Ubiquitin-Specific Protease 30 (USP30). USP30 is a
deubiquitinating enzyme that plays a critical role in regulating mitophagy, the selective
degradation of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy
for a variety of conditions, including neurodegenerative diseases and certain cancers.

Disclaimer:Information regarding "DS17701585" was not publicly available at the time of this
writing. This guide will focus on the comparison of MF-094 and ST-539 and will serve as a
template for the evaluation of other USP30 inhibitors like DS17701585 as data becomes
available.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for MF-094 and ST-539 based on
available literature.
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Feature MF-094 ST-539

Target USP30 USP30

IC50 120 nM[1] 0.37 pM (370 nM)[2]
High selectivity; <30%

Selectivity inhibition of 22 other USPs at Selective for USP30[4]

10 uM[1][3]

Reported Biological Activities

- Accelerates mitophagy[1][3]-
Increases protein
ubiquitination[1]- Facilitates
diabetic wound healing by
inhibiting the NLRP3
inflammasome[5]- Inhibits oral
squamous cell carcinoma
growth in vitro and in vivo[6]-
Neuroprotective effect in a
subarachnoid hemorrhage
model[7][8]

- Induces mitophagy[2]-
Promotes ubiquitination of
mitochondrial proteins[2]-
Induces tissue-specific
mitophagy in vivo (heart)[4]-
Minimal effect on mitochondrial

function in cells[4]

Experimental Models

- C2C12 myotubes[3]- Diabetic
rat models[5]- Oral squamous
cell carcinoma cell lines and
mouse xenograft models[6]- In
vivo mouse model of

subarachnoid hemorrhage[7]

[8]

- Hela cells stably expressing
YFP-Parkin[4]- In vivo mouse
models[4]

Signaling Pathway and Mechanism of Action

USP30 acts as a negative regulator of mitophagy. In the PINK1/Parkin-mediated mitophagy

pathway, damaged mitochondria accumulate PINK1, which in turn recruits and activates the E3

ubiquitin ligase Parkin. Parkin ubiquitinates various outer mitochondrial membrane proteins,

marking the damaged mitochondrion for degradation by autophagy. USP30 counteracts this

process by removing these ubiquitin chains, thereby inhibiting mitophagy. MF-094 and ST-539

inhibit the deubiquitinating activity of USP30, leading to an accumulation of ubiquitinated

mitochondrial proteins and subsequent enhancement of mitophagy.
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Caption: PINK1/Parkin-mediated mitophagy and the inhibitory role of USP30.

Experimental Protocols
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This section outlines the general methodologies for key experiments cited in the evaluation of
USP30 inhibitors.

USP30 Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of a compound against USP30.

Protocol:

A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110-glycine, is incubated with
recombinant human USP30 enzyme.

The enzymatic cleavage of the substrate by USP30 releases rhodaminel10, resulting in an
increase in fluorescence.

The reaction is performed in the presence of varying concentrations of the test inhibitor (e.g.,
MF-094 or ST-539).

Fluorescence is measured over time using a plate reader.

The rate of reaction is calculated, and the IC50 value is determined by plotting the percent
inhibition against the inhibitor concentration.

Cellular Mitophagy Assays

Objective: To assess the ability of a compound to induce mitophagy in a cellular context.

A. mt-Keima Reporter Assay:

Cells (e.g., HeLa or SH-SY5Y) are transfected with a mitochondrial-targeted Keima (mt-
Keima) plasmid. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its
excitation spectrum upon delivery to the acidic environment of the lysosome.

Transfected cells are treated with the test compound for a specified period.

Cells are imaged using fluorescence microscopy or analyzed by flow cytometry, measuring
the ratio of fluorescence at the lysosomal (acidic) and mitochondrial (neutral) pH excitation
wavelengths.
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e Anincrease in the lysosomal-to-mitochondrial Keima signal ratio indicates an increase in
mitophagy.

B. Immunoblotting for Mitochondrial Protein Degradation:

e Cells (e.g., HelLa cells overexpressing Parkin) are treated with a mitochondrial depolarizing
agent (e.g., CCCP or a combination of antimycin A and oligomycin) to induce mitophagy, in
the presence or absence of the test compound.

o Cell lysates are collected at different time points and subjected to SDS-PAGE and Western
blotting.

» Blots are probed with antibodies against outer mitochondrial membrane proteins such as
TOM20 or MFN2.

e Adecrease in the levels of these proteins in the presence of the inhibitor indicates enhanced
mitophagic degradation.

Ubiquitination Analysis

Objective: To determine if the compound increases the ubiquitination of mitochondrial proteins.
Protocol:

o Cells are treated as described for the immunoblotting assay.

e Mitochondrial fractions are isolated from cell lysates.

o The ubiquitinated proteins in the mitochondrial fraction are enriched, for example, by using
Tandem Ubiquitin Binding Entities (TUBES).

o The enriched samples are analyzed by Western blotting using antibodies against specific
mitochondrial proteins (e.g., TOM20) or a general ubiquitin antibody.

e Anincrease in the ubiquitinated form of the protein of interest in the presence of the inhibitor
confirms its mechanism of action.

Experimental Workflow
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The following diagram illustrates a typical workflow for evaluating a novel USP30 inhibitor.
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Caption: A streamlined workflow for USP30 inhibitor characterization.

Conclusion

Both MF-094 and ST-539 are valuable research tools for studying the role of USP30 in
mitophagy and disease. MF-094 exhibits a lower IC50 value, suggesting higher potency in in
vitro enzymatic assays. Both compounds have demonstrated efficacy in promoting mitophagy
in cellular and in vivo models. The choice between these compounds may depend on the
specific experimental context, such as the desired therapeutic application or the model system
being used. For instance, MF-094 has been explored in the context of diabetic wound healing
and cancer, while ST-539 has been investigated for its potential in neurodegenerative diseases
and cardiac conditions. As research in this area progresses, the development of new USP30
inhibitors, such as the yet-to-be-characterized DS17701585, will benefit from the comparative
framework and experimental methodologies outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8266733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8266733/
https://pubmed.ncbi.nlm.nih.gov/34883112/
https://pubmed.ncbi.nlm.nih.gov/34883112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9724415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9724415/
https://pubmed.ncbi.nlm.nih.gov/38147294/
https://pubmed.ncbi.nlm.nih.gov/38147294/
https://www.researchgate.net/publication/376833077_Inhibition_of_USP30_Promotes_Mitophagy_by_Regulating_Ubiquitination_of_MFN2_by_Parkin_to_Attenuate_Early_Brain_Injury_After_SAH
https://www.benchchem.com/product/b15142737#comparing-ds17701585-to-mf-094-and-st-539
https://www.benchchem.com/product/b15142737#comparing-ds17701585-to-mf-094-and-st-539
https://www.benchchem.com/product/b15142737#comparing-ds17701585-to-mf-094-and-st-539
https://www.benchchem.com/product/b15142737#comparing-ds17701585-to-mf-094-and-st-539
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15142737?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

